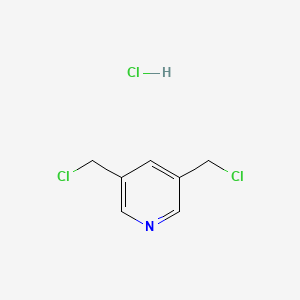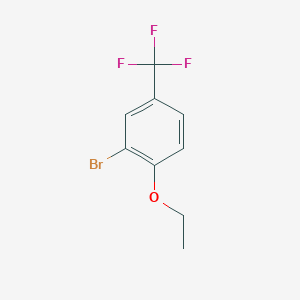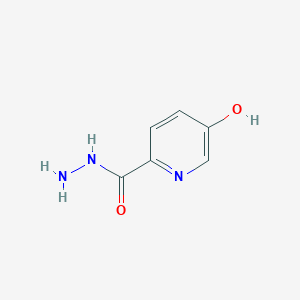![molecular formula C13H13NO2Si B1439458 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione CAS No. 1192263-95-8](/img/structure/B1439458.png)
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione
説明
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2Si . It has a molecular weight of 243.34 . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of compounds similar to 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione involves reactions like the Sonogashira coupling reaction . For instance, 4-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The InChI code for 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione is 1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) .Chemical Reactions Analysis
While specific chemical reactions involving 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione are not mentioned in the search results, compounds with similar structures like ethynyltrimethylsilane have been used in reactions such as microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione has a melting point of 196 - 197 degrees Celsius .科学的研究の応用
Synthesis of Substituted Pyrrolo[3,4‐a]carbazoles
Research has shown the utility of "4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione" in the synthesis of substituted pyrrolo[3,4-a]carbazoles. These compounds were generated through cycloaddition reactions with substituted maleimides. The process yielded derivatives with succinimide moieties, highlighting the versatility of the compound in synthesizing complex organic structures with potential pharmaceutical applications (Bleile, Wagner, & Otto, 2005).
Divergent Synthesis Approach
Another study focused on the compound's role in a divergent synthesis approach to create polysubstituted indoles and quinolines from 2-ethynylanilines. By modifying the terminal substituent group on the ethynylaniline, researchers could switch between intramolecular cyclization and intermolecular dimerization pathways, highlighting the compound's flexibility in synthetic organic chemistry (Sakai et al., 2008).
Antibacterial Agents Synthesis
A notable application of this compound is in the synthesis of 1H-Indole-2,3-Dione-3-Thiosemicarbazone Ribonucleosides as potential antibacterial agents. Through a catalyzed coupling reaction, a series of ribonucleosides were synthesized, demonstrating slight inhibitory activity against selected bacterial strains, indicating its potential as a precursor for developing new antibacterial compounds (Kassab et al., 2010).
Organic Electronics Application
Moreover, the synthesis of 4,4'-Spiro-bis[cyclopenta[2,1-b;3,4-b']dithiophene] derivatives from a precursor structurally related to "4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione" showcases its utility in creating building blocks for organic electronics. This research underscores the compound's role in advancing materials science, particularly in the development of components for polymer solar cells (Liu et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-(2-trimethylsilylethynyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWXRUVMUGSXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
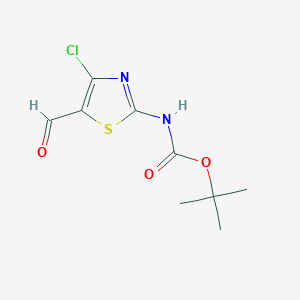
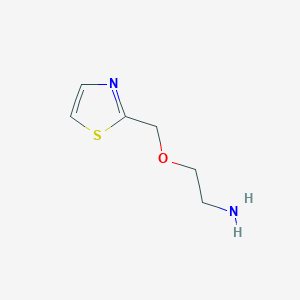
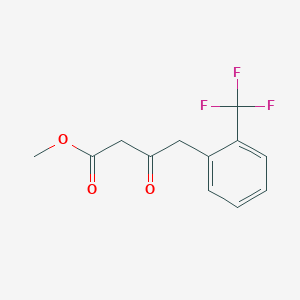
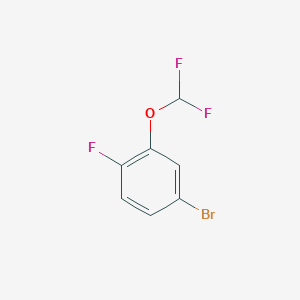
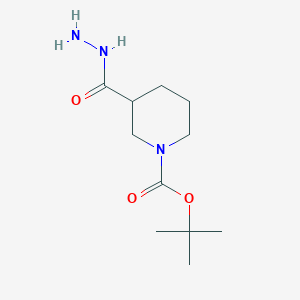
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
